Homocystine, DL-

Description

Propriétés

IUPAC Name |

(2R)-2-amino-4-[[(3R)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4S2/c9-5(7(11)12)1-3-15-16-4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVZLYBCZNMWCF-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCC(C(=O)O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CSSCC[C@H](C(=O)O)N)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209021 | |

| Record name | (2R,2'R)-4,4'-Dithiobis[2-aminobutanoic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6027-15-2, 870-93-9 | |

| Record name | (2R,2′R)-4,4′-Dithiobis[2-aminobutanoic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homocystine, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homocystine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,2'R)-4,4'-Dithiobis[2-aminobutanoic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOCYSTINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5T8GG4YC6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HOMOCYSTINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R9N4RH5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

"DL-Homocystine chemical properties and structure"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant biological pathways of DL-Homocystine. The information is presented to support research and development activities in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical Properties and Structure

DL-Homocystine is the disulfide dimer of the amino acid homocysteine. It is a non-proteinogenic amino acid that plays a role in various metabolic processes.

Table 1: General Chemical Properties of DL-Homocystine

| Property | Value | Reference |

| IUPAC Name | 4,4′-dithiobis(2-aminobutanoic acid) | |

| Synonyms | meso-4,4′-Dithio-bis(2-aminobutanoic acid) | |

| CAS Number | 870-93-9 | |

| Molecular Formula | C₈H₁₆N₂O₄S₂ | |

| Molecular Weight | 268.35 g/mol | |

| Appearance | White to off-white powder/crystalline solid | |

| Melting Point | >300 °C | |

| Solubility | Soluble in 1N HCl (approx. 10 mg/ml). Soluble in aqueous acid and aqueous base (slightly). Soluble in water at pH 11 (5 mg/mL). |

Spectral Data

Table 2: Spectral Properties of DL-Homocystine

| Technique | Data | Reference |

| ¹H NMR | See reference for detailed spectrum. | |

| ¹³C NMR | Data not explicitly available in a tabular format in the search results. | |

| IR Spectroscopy | Data not explicitly available in a tabular format in the search results. | |

| Mass Spectrometry | Data not explicitly available in a tabular format in the search results. |

Experimental Protocols

Synthesis of DL-Homocystine from DL-Methionine

A common method for the synthesis of DL-Homocystine involves the demethylation of DL-methionine. One reported method involves heating DL-methionine in a large excess of concentrated sulfuric acid. However, this method has limitations, including a yield of around 50% due to the formation of by-products. An improved method with a higher yield involves the introduction of a hydrogen halide into the reaction system to accelerate the reaction and decompose the by-product dimethylsulfonium salt.

A more detailed, industrially advantageous production method is described as follows:

-

Reaction: DL-methionine is reacted with sulfuric acid. To improve the yield, a hydrogen halide is introduced into the reaction system. This accelerates the reaction of methionine with sulfuric acid and decomposes the by-product dimethylsulfonium salt back into methionine.

-

Note: The search results mention a patent for this improved method, but do not provide the specific, step-by-step experimental details within the abstract.

Oxidation of DL-Homocysteine to DL-Homocystine

DL-Homocystine can be formed by the oxidation of DL-homocysteine. While a specific detailed protocol for this direct oxidation was not found in the search results, it is a standard disulfide bond formation reaction. Generally, this can be achieved by bubbling air through a solution of DL-homocysteine at a slightly alkaline pH or by using mild oxidizing agents.

Structure and Pathways

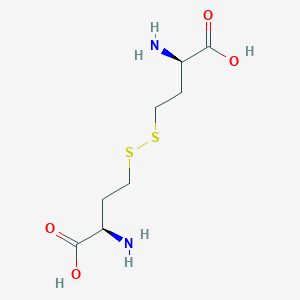

Chemical Structure of DL-Homocystine

Caption: Chemical structure of DL-Homocystine, a disulfide-linked dimer of two homocysteine molecules.

Homocysteine Metabolism Pathway

DL-Homocystine is in equilibrium with its monomer, DL-homocysteine, which is a key intermediate in the metabolism of methionine. The metabolic fate of homocysteine is primarily determined by two pathways: remethylation and transsulfuration.

Caption: Overview of the major metabolic pathways of homocysteine: remethylation and transsulfuration.

Conclusion

This technical guide provides a consolidated resource on the chemical and structural properties of DL-Homocystine. The tabulated data offers a quick reference for researchers, while the pathway diagram illustrates its metabolic context. Further research is warranted to fully elucidate the complete spectral characteristics and to develop more efficient and detailed synthesis protocols. The information presented herein should serve as a valuable starting point for professionals engaged in research and development involving DL-Homocystine and its related metabolic pathways.

"synthesis methods for DL-Homocystine"

An In-depth Technical Guide to the Synthesis of DL-Homocysteine

Introduction

DL-Homocysteine, a racemic mixture of the non-proteinogenic α-amino acid, is a critical intermediate in sulfur and one-carbon metabolism.[1] It is biosynthesized from methionine and plays a pivotal role in two major metabolic pathways: remethylation back to methionine and transsulfuration to form cysteine.[1][2] While essential in biological systems, elevated levels of homocysteine (hyperhomocysteinemia) have been implicated as a risk factor for various pathologies, including cardiovascular and neurological diseases.[3][4]

This technical guide provides a comprehensive overview of the primary synthesis methods for DL-Homocysteine and its common derivative, DL-Homocysteine thiolactone hydrochloride. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and workflow visualizations to facilitate laboratory application and process optimization.

Core Synthesis Methodologies

The synthesis of DL-Homocysteine is predominantly achieved through chemical routes starting from the readily available and inexpensive amino acid, DL-Methionine. Key industrial and laboratory methods involve demethylation under various conditions, including reduction in liquid ammonia, reaction with strong acids, and electrochemical processes.

Demethylation of DL-Methionine using Sodium in Liquid Ammonia

A widely cited method for producing DL-Homocysteine involves the reduction of DL-Methionine using a strong reducing agent, typically sodium metal, in anhydrous liquid ammonia. This process effectively cleaves the S-methyl group. The resulting homocysteine is often converted to its more stable thiolactone hydrochloride form for storage and subsequent use.[5][6]

Demethylation of DL-Methionine using Sulfuric Acid

Heating DL-Methionine in concentrated sulfuric acid is another established method for demethylation.[7][8] However, this approach can lead to the formation of by-products like dimethylsulfonium salt, which may limit the yield.[7] Process modifications, such as the introduction of a hydrogen halide, have been developed to improve reaction efficiency by decomposing this by-product.[7]

Electrochemical Synthesis

Electrochemical methods offer a more controlled and often environmentally cleaner alternative to traditional chemical reduction. These processes typically involve the electrochemical reduction of DL-homocystine (the oxidized dimer) to yield DL-Homocysteine.[8][9] Continuous flow processes using microchannel reactors and plate-and-frame electrolytic cells have been developed to improve yield and purity for industrial-scale production.[8][10]

Comparative Data of Synthesis Methods

The following tables summarize quantitative data from various synthesis protocols for DL-Homocysteine derivatives, primarily focusing on the conversion of DL-Methionine.

| Method | Starting Material | Key Reagents/Conditions | Product | Yield (%) | Purity (%) | Reference |

| Sodium/Ammonia Reduction | DL-Methionine (100 g) | Sodium (60 g), Liquid Ammonia, -35 to -40°C | DL-Homocysteine Thiolactone HCl | 79 | Not Specified | [5] |

| Iodine/Ammonia Cyclization | Intermediate from a previous step | Iodine (507.6 g), 25% Ammonia Water, 65°C, 0.6 MPa | DL-Homocysteine Thiolactone HCl | 94.95 | 99.756 | [5] |

| Microchannel Reactor & Electrolysis | DL-Methionine | 15-18 mol/L H₂SO₄ (70-90°C), then electrochemical reduction | DL-Homocysteine Thiolactone HCl | 81.1 (lead electrode) | 98.4 (lead electrode) | [8] |

| Microchannel Reactor (Modified) | DL-Methionine | H₂SO₄ (1:7 molar ratio), 90°C | DL-Homocysteine Thiolactone HCl | 54.8 | 99.9 | [10] |

| Acid Demethylation (Conventional) | DL-Methionine | H₂SO₄ (heated) | DL-Homocystine | ~55 | Not Specified | [8][10] |

| Acid Demethylation (Improved) | DL-Methionine | H₂SO₄, Hydrobromic Acid | DL-Homocystine | 92 | Not Specified | [10] |

Experimental Protocols

Protocol 1: Synthesis of DL-Homocysteine Thiolactone Hydrochloride via Sodium/Ammonia Reduction

This protocol is based on the procedure described in multiple sources for the demethylation of DL-Methionine.[5][6]

Materials:

-

DL-Methionine

-

Anhydrous liquid ammonia

-

Sodium metal, chopped

-

Dry ice

-

Acetonitrile (or other suitable solvent for cooling bath)

-

Ammonium chloride

-

Cation exchange resin

-

Concentrated hydrochloric acid

Procedure:

-

Pre-cool a 3-liter cryogenic autoclave or a suitable three-necked flask to -40°C using a dry ice-acetonitrile bath.

-

Add 100 g of DL-Methionine to the cooled reactor.

-

Slowly condense anhydrous ammonia gas into the reactor until the DL-Methionine is completely dissolved.

-

While maintaining the temperature between -35°C and -40°C, add 60 g of chopped sodium metal in batches. Monitor the reaction progress using liquid chromatography.

-

Upon reaction completion, stop stirring and allow the mixture to stand. Carefully transfer the upper clear liquid layer to a separate flask.

-

Quench the reaction by adding ammonium chloride.

-

Allow the mixture to warm to room temperature, permitting the ammonia to evaporate completely (ensure adequate ventilation in a fume hood).

-

The resulting solid is a mixture of the DL-Homocysteine sodium salt, sodium chloride, and ammonium chloride. Dissolve this solid in water.

-

Pass the aqueous solution through a cation exchange resin to remove sodium ions.

-

Adjust the pH of the eluate to 1 with concentrated hydrochloric acid.

-

Concentrate the solution under vacuum to crystallize the product, DL-Homocysteine thiolactone hydrochloride.

-

Filter, wash with a cold solvent if necessary, and dry the product. The expected yield is approximately 81 g (79%).[5]

Protocol 2: Synthesis of L-Homocysteine via Sodium/Ammonia Reduction

This protocol details the synthesis of the L-enantiomer, but the procedure is directly applicable to the DL-racemic mixture starting with DL-Methionine.[11]

Materials:

-

L-Methionine (20 g, 134 mmol)

-

Anhydrous liquid ammonia

-

Sodium metal (11 g, 483 mmol)

-

Ammonium acetate (9.46 g, 130 mmol)

-

Argon gas

-

Dry ice-acetone bath

Procedure:

-

Charge a 1.5-liter round-bottom flask, equipped with a mechanical stirrer, with 20 g of L-Methionine.

-

Flush the flask with argon and cool to -78°C using a dry ice-acetone bath.

-

Condense anhydrous ammonia into the flask until the L-Methionine is fully dissolved.

-

Remove the cooling bath and add 11 g of sodium metal in small pieces to the refluxing ammonia solution.

-

Monitor the reaction's progress by quenching small aliquots and analyzing via TLC and HPLC.

-

Once the reaction is complete, carefully remove any visible, unreacted pieces of sodium metal.

-

Quench the reaction by adding 9.46 g of ammonium acetate in portions.

-

Evaporate the ammonia overnight under a gentle stream of argon.

-

The resulting solid, (S)-2-amino-4-mercapto-butyric acid (L-Homocysteine), can be ground with a mortar and pestle and used in the next step without further purification.[11]

Visualized Workflows and Pathways

Chemical Synthesis Workflow

The following diagram illustrates a generalized workflow for the chemical synthesis of DL-Homocysteine Thiolactone Hydrochloride from DL-Methionine, integrating both the reduction and acid-mediated pathways.

Caption: Generalized chemical synthesis routes to DL-Homocysteine Thiolactone HCl.

Metabolic Pathway: The SAM Cycle

This diagram illustrates the biological synthesis of homocysteine from methionine, providing essential biochemical context. This is known as the S-adenosylmethionine (SAM) cycle.[1][2]

Caption: The biological S-adenosylmethionine (SAM) cycle showing homocysteine metabolism.

References

- 1. Frontiers | Homocysteine—a retrospective and prospective appraisal [frontiersin.org]

- 2. Homocysteine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. DL-Homocysteinethiolactone hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. CN107325073A - A kind of new synthetic method of DL homocysteine thiolactones hydrochloride - Google Patents [patents.google.com]

- 7. US5847205A - Method for producing homocystine - Google Patents [patents.google.com]

- 8. CN111004209A - A kind of continuous production method of DL-homocysteine thiolactone hydrochloride - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Continuous production method of DL-homocysteine thiolactone hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 11. L-HOMOCYSTEINE synthesis - chemicalbook [chemicalbook.com]

DL-Homocysteine vs. L-Homocysteine: A Technical Guide to Their Distinct Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocysteine, a sulfur-containing amino acid, is a critical intermediate in one-carbon metabolism. Elevated levels of homocysteine, termed hyperhomocysteinemia, are an established risk factor for a range of pathologies, including cardiovascular and neurodegenerative diseases. Homocysteine exists as two stereoisomers: L-Homocysteine and D-Homocysteine. While often studied as a racemic mixture (DL-Homocysteine), emerging and consistent evidence demonstrates that the biological and pathological effects of homocysteine are almost exclusively attributable to the L-isomer. This technical guide provides an in-depth comparison of the biological activities of DL-Homocysteine and L-Homocysteine, with a focus on the stereospecificity of these effects. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the primary signaling pathways affected by L-Homocysteine.

Introduction: The Stereospecificity of Homocysteine's Biological Impact

Homocysteine is not incorporated into proteins but is a pivotal junction in the metabolism of methionine and cysteine.[1] It can be remethylated back to methionine or enter the transsulfuration pathway to be converted to cysteine.[2][3] The accumulation of homocysteine in the plasma is associated with a variety of disease states.[4]

A crucial aspect of homocysteine's biological activity is its stereospecificity. The vast majority of scientific literature indicates that L-Homocysteine is the biologically active and pathogenic form , while D-Homocysteine is largely considered to be biologically inert .[5][6] This distinction is critical for researchers studying the effects of homocysteine and for the development of therapeutic strategies targeting hyperhomocysteinemia. For instance, studies on rodent embryos have shown that L-Homocysteine is embryotoxic, whereas D-Homocysteine exhibits no such toxic effects.[5][6] This guide will delve into the specific mechanisms and pathways through which L-Homocysteine exerts its effects, while also presenting the available, albeit limited, information on D-Homocysteine.

Comparative Biological Activity: L-Homocysteine as the Active Isomer

The differential effects of L- and D-Homocysteine are evident across various biological systems. The primary reason for this disparity lies in the stereospecificity of enzymes and receptors that interact with homocysteine. Most biological systems are configured to recognize and process L-amino acids, rendering the D-isomers as poor substrates or inert molecules.

Metabolism of Homocysteine Isomers

L-Homocysteine is metabolized through two primary pathways in mammals: remethylation and transsulfuration.[1][2][7] In contrast, the metabolic fate of D-Homocysteine is less clear. It is a poor substrate for the enzymes involved in L-Homocysteine metabolism. The primary enzyme responsible for the catabolism of D-amino acids is D-amino acid oxidase (DAAO).[8][9][10] While DAAO has a broad substrate specificity for neutral D-amino acids, its specific activity towards D-Homocysteine has not been extensively characterized with detailed kinetic data.[8][9][11]

Quantitative Comparison of Biological Effects

Direct comparative studies providing quantitative data such as EC50 or LD50 values for both isomers are limited in the literature. However, the existing evidence consistently points to the significantly higher potency of the L-isomer. The effects observed in studies using the racemic DL-mixture are generally attributed to the L-Homocysteine component.[12]

| Biological Effect | L-Homocysteine | D-Homocysteine | DL-Homocysteine | Reference |

| Embryotoxicity in Rodents | Embryotoxic | No toxic effects observed | - | [5][6] |

| Neurotoxicity | Neurotoxic | Generally considered non-toxic | Effects attributed to the L-isomer | [4] |

| Na+/K+-ATPase Activity | - | - | Increased activity by 8.60% (8.0 mmol/L) | [12] |

| Homocysteine Thiolactone Effect on Na+/K+-ATPase Activity | - | - | Increased activity by 25.12% (8.0 mmol/L) | [12] |

Key Signaling Pathways Activated by L-Homocysteine

L-Homocysteine has been shown to activate several signaling pathways that are implicated in the pathogenesis of vascular and neurodegenerative diseases. The following sections detail three of the most well-documented pathways.

Oxidative Stress

A primary mechanism of L-Homocysteine-induced cellular damage is the induction of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS).[13][14][15] This leads to endothelial dysfunction, a key event in the development of atherosclerosis.[16]

Caption: L-Homocysteine-induced oxidative stress pathway.

Endoplasmic Reticulum (ER) Stress

L-Homocysteine can disrupt protein folding in the endoplasmic reticulum, leading to an accumulation of unfolded or misfolded proteins, a condition known as ER stress.[3][17][18][19][20] This activates the Unfolded Protein Response (UPR), a signaling cascade that initially aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.

Caption: L-Homocysteine-induced ER stress and the Unfolded Protein Response.

N-methyl-D-aspartate (NMDA) Receptor-Mediated Neurotoxicity

In the central nervous system, L-Homocysteine can act as an agonist at the glutamate binding site of the N-methyl-D-aspartate (NMDA) receptor.[4] This leads to excessive calcium influx, excitotoxicity, and neuronal cell death, processes implicated in neurodegenerative diseases.

Caption: L-Homocysteine-induced NMDA receptor-mediated neurotoxicity.

Detailed Experimental Protocols

This section provides an overview of key experimental protocols used to assess the biological effects of homocysteine.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) assay is a common method for detecting intracellular ROS.

Principle: H2DCFDA is a cell-permeable, non-fluorescent probe. Inside the cell, it is deacetylated by cellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of ROS.[5][13][17][18][19]

Protocol Outline (Microplate Assay for Adherent Cells): [13][17]

-

Cell Seeding: Seed adherent cells in a 96-well plate and culture overnight.

-

Staining:

-

Remove culture medium and wash cells with a suitable buffer (e.g., PBS).

-

Add the H2DCFDA working solution (e.g., 10-25 µM in buffer or phenol red-free medium) to each well.

-

-

Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.

-

Washing: Remove the H2DCFDA solution and wash the cells with buffer.

-

Treatment: Add the test compounds (e.g., L-Homocysteine, D-Homocysteine) at various concentrations. Include appropriate positive (e.g., H₂O₂) and vehicle controls.

-

Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for DCF (e.g., Ex/Em = 485/535 nm).

Assessment of Endoplasmic Reticulum (ER) Stress by Western Blot

Western blotting can be used to measure the protein levels of key ER stress markers, such as GRP78 (BiP) and CHOP (GADD153).

Protocol Outline: [21][22][23][24][25]

-

Sample Preparation:

-

Culture cells and treat with different concentrations of L-Homocysteine or D-Homocysteine for a specified time.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates (e.g., using a BCA assay).

-

-

SDS-PAGE:

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ER stress markers (e.g., anti-GRP78, anti-CHOP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Evaluation of NMDA Receptor Activity by Whole-Cell Patch-Clamp

Whole-cell patch-clamp electrophysiology allows for the direct measurement of ion currents through NMDA receptors in response to agonist application.[14][15][20][26][27][28]

Protocol Outline:

-

Cell Preparation: Prepare primary neuronal cultures or use cell lines expressing NMDA receptors.

-

Recording Setup:

-

Place the cell-containing coverslip in a recording chamber on an inverted microscope.

-

Continuously perfuse the cells with an external solution.

-

-

Pipette Preparation: Fill a glass micropipette with an internal solution and mount it on the micromanipulator.

-

Seal Formation:

-

Approach a target cell with the micropipette and apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane.

-

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical access to the cell's interior.

-

Recording:

-

Clamp the cell membrane at a specific holding potential (e.g., -70 mV).

-

Apply L-Homocysteine or D-Homocysteine via a perfusion system.

-

Record the resulting inward currents, which are indicative of NMDA receptor activation.

-

Pharmacological agents can be co-applied to confirm the specificity of the recorded currents (e.g., NMDA receptor antagonists).

-

Conclusion

References

- 1. Overview of homocysteine and folate metabolism. With special references to cardiovascular disease and neural tube defects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. The metabolism and significance of homocysteine in nutrition and health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Molecular and Cellular Effect of Homocysteine Metabolism Imbalance on Human Health [mdpi.com]

- 5. bio-protocol.org [bio-protocol.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]

- 9. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 11. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 14. docs.axolbio.com [docs.axolbio.com]

- 15. Patch Clamp Protocol [labome.com]

- 16. L-Homocysteine and L-homocystine stereospecifically induce endothelial nitric oxide synthase-dependent lipid peroxidation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. abcam.cn [abcam.cn]

- 19. benchchem.com [benchchem.com]

- 20. Electrophysiological Recordings [bio-protocol.org]

- 21. Western blot protocol | Abcam [abcam.com]

- 22. origene.com [origene.com]

- 23. bio-rad.com [bio-rad.com]

- 24. youtube.com [youtube.com]

- 25. assaygenie.com [assaygenie.com]

- 26. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Video: One-channel Cell-attached Patch-clamp Recording [jove.com]

- 28. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Metabolic Pathways Involving DL-Homocystine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homocysteine, a sulfur-containing non-proteinogenic amino acid, sits at a critical intersection of major metabolic pathways. Its metabolism is intrinsically linked to the methionine cycle, folate cycle, and the transsulfuration pathway, playing a pivotal role in cellular methylation reactions and the biosynthesis of cysteine. Elevated levels of homocysteine, a condition known as hyperhomocysteinemia, are an independent risk factor for a multitude of complex diseases, including cardiovascular and neurodegenerative disorders. This guide provides a comprehensive overview of the core metabolic pathways involving homocysteine, the signaling cascades affected by its dysregulation, quantitative data on key metabolic parameters, and detailed experimental protocols for its study. The information is intended to serve as a technical resource for researchers and professionals in drug development investigating the pathological implications of homocysteine and potential therapeutic interventions. While most biological activity involves the L-isomer, the racemic mixture DL-Homocystine is frequently utilized in experimental models to induce hyperhomocysteinemia.

Core Metabolic Pathways

Homocysteine is not obtained from the diet; it is exclusively synthesized from the essential amino acid methionine.[1] Once formed, homocysteine can be metabolized via two primary pathways: remethylation to regenerate methionine, or transsulfuration to synthesize cysteine.[2][3] The flux through these pathways is tightly regulated, primarily by the intracellular concentration of S-adenosylmethionine (SAM).[4]

The Methionine Cycle: Homocysteine Formation

The methionine cycle is a series of reactions that produces homocysteine from methionine.[4][5]

-

Activation of Methionine: Methionine is activated by ATP to form S-adenosylmethionine (SAM), a universal methyl donor for numerous biological reactions, including the methylation of DNA, RNA, proteins, and lipids.[6][7] This reaction is catalyzed by Methionine Adenosyltransferase (MAT).[2]

-

Transmethylation: SAM donates its methyl group to an acceptor molecule in a reaction catalyzed by a specific methyltransferase. This process yields S-adenosylhomocysteine (SAH).[4]

-

Hydrolysis of SAH: SAH is a potent inhibitor of methyltransferase reactions. It is rapidly hydrolyzed by SAH Hydrolase (SAHH) to release adenosine and L-homocysteine, thereby completing the cycle.[8]

Remethylation Pathway

This pathway salvages homocysteine by converting it back to methionine. This is crucial for maintaining methionine levels and the cellular supply of SAM.[9] There are two parallel enzymes that can catalyze this reaction.

-

Methionine Synthase (MS): This ubiquitous, vitamin B12-dependent enzyme transfers a methyl group from 5-methyltetrahydrofolate (5-MTHF, the active form of folate/vitamin B9) to homocysteine.[7][10]

-

Betaine-Homocysteine Methyltransferase (BHMT): This reaction is primarily active in the liver and kidneys.[4] It uses betaine (a metabolite of choline) as the methyl donor.[3]

Transsulfuration Pathway

This irreversible pathway catabolizes excess homocysteine, converting it to cysteine.[11] It occurs predominantly in the liver, kidney, small intestine, and pancreas.[11] The transsulfuration pathway is a key source of endogenous cysteine, which is a precursor for the major intracellular antioxidant, glutathione (GSH).[12]

-

Cystathionine β-synthase (CBS): This vitamin B6-dependent enzyme catalyzes the condensation of homocysteine and serine to form cystathionine.[13][14] SAM acts as an allosteric activator of CBS, thus high levels of methionine (and consequently SAM) channel homocysteine towards catabolism.[4]

-

Cystathionine γ-lyase (CGL): Also a vitamin B6-dependent enzyme, CGL cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[9]

Signaling Pathways Affected by Hyperhomocysteinemia

Elevated homocysteine levels disrupt cellular homeostasis and activate several pathological signaling pathways, contributing to endothelial dysfunction, inflammation, and oxidative stress.[15][16]

-

Redox Signaling and Oxidative Stress: Homocysteine is redox-active and can auto-oxidize, generating reactive oxygen species (ROS) such as superoxide and hydrogen peroxide.[15] This leads to oxidative stress, damaging lipids, proteins, and DNA.[1]

-

Inflammatory Signaling: Homocysteine induces the production of pro-inflammatory chemokines like Monocyte Chemoattractant Protein-1 (MCP-1) and Interleukin-8 (IL-8) in vascular cells.[17] This induction is mediated by the activation of several signaling kinases and transcription factors.

-

PKC, MAPK, and NF-κB Pathways: Studies have shown that homocysteine-induced chemokine production involves the activation of Protein Kinase C (PKC), Calmodulin (CaM), Mitogen-Activated Protein Kinases (MAPKs like ERK1/2, p38, JNK), and the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB).[17]

Quantitative Data Summary

Quantitative analysis of homocysteine pathway metabolites and enzyme activities is crucial for understanding its metabolic regulation and pathological implications.

Table 1: Classification of Plasma Homocysteine Levels

This table outlines the clinical classifications for hyperhomocysteinemia based on total plasma homocysteine concentrations.

| Classification | Plasma Total Homocysteine (μmol/L) | Reference(s) |

| Normal | 5 - 12 | [18][19] |

| Mild Hyperhomocysteinemia | 12 - 30 | [14][18][19] |

| Moderate Hyperhomocysteinemia | 30 - 100 | [14][18][19] |

| Severe Hyperhomocysteinemia | > 100 | [14][18][19] |

Table 2: Key Metabolite Concentrations

This table provides reference concentrations for key metabolites in the methionine cycle in plasma from healthy adults.

| Metabolite | Mean Plasma Concentration | Condition | Reference(s) |

| S-adenosylmethionine (SAM) | 156 nmol/L | Healthy Women (tHcy ~7.3 μmol/L) | [17][20] |

| S-adenosylhomocysteine (SAH) | 20 nmol/L | Healthy Women (tHcy ~7.3 μmol/L) | [17][20] |

| S-adenosylhomocysteine (SAH) | Increased (P <0.001) | Women with HHcy (tHcy ~12.1 μmol/L) | [20] |

Table 3: Enzyme Kinetic Parameters

This table summarizes key kinetic parameters for enzymes central to homocysteine metabolism. Note that Vmax is dependent on enzyme concentration and conditions, while Km reflects substrate affinity.[21][22][23][24]

| Enzyme | Substrate | Km | Organism/Conditions | Reference(s) |

| Methionine Synthase (tMS) | Homocysteine | 9.3 ± 3.1 µM | Thermotoga maritima, 50 °C | [25] |

| Methionine Synthase (tMS) | 5-Methyl-THF | 18 ± 4.1 µM | Thermotoga maritima, 50 °C | [25] |

| Cystathionine β-synthase (ytCBS) | L-Serine | 1.2 mM | Yeast | [6][26] |

| Cystathionine β-synthase (ytCBS) | L-Homocysteine | Ki = 2.0 mM (Substrate Inhibition) | Yeast | [6][26] |

| Cystathionine β-synthase (ytCBS) | L-Cystathionine | 0.083 mM (Reverse Reaction) | Yeast | [6][26] |

Experimental Protocols

Protocol: Measurement of Total Plasma Homocysteine by HPLC with Fluorescence Detection

This protocol describes a common and robust method for quantifying total homocysteine (tHcy) in plasma, which includes free, protein-bound, and disulfide forms.[16]

Methodology:

-

Sample Collection: Collect whole blood into tubes containing EDTA as an anticoagulant. Immediately place on ice and centrifuge within one hour to separate plasma from blood cells. Store plasma at -20°C or lower until analysis.[15]

-

Reduction: To 50 µL of plasma, add 25 µL of an internal standard (e.g., cystamine) and 10 µL of a reducing agent, such as 100 g/L tris(2-carboxyethyl)phosphine (TCEP). Incubate at room temperature for 30 minutes to reduce all disulfide bonds, releasing free homocysteine.[16]

-

Deproteinization: Add 90 µL of 10% trichloroacetic acid (TCA) to precipitate plasma proteins. Vortex and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes.[16]

-

Derivatization: Transfer 50 µL of the clear supernatant to an autosampler vial. Add 10 µL of 1.55 M NaOH, 125 µL of 0.125 M borate buffer (pH 9.5), and 50 µL of the derivatizing agent, ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F, 1 g/L in borate buffer).[16]

-

Incubation: Seal the vials and incubate at 60°C for 60 minutes in a water bath or heat block.[16][27]

-

HPLC Analysis: After incubation, cool the samples. Inject 10-20 µL onto a C18 reverse-phase HPLC column. Elute the derivatized thiols using an isocratic mobile phase (e.g., 0.1 M acetate buffer, pH 5.5, with 3% methanol) at a flow rate of ~0.7 mL/min.[16]

-

Detection & Quantitation: Detect the fluorescent derivatives using a fluorescence detector set to an excitation wavelength of 385 nm and an emission wavelength of 515 nm.[15][16][27] Calculate the concentration of homocysteine based on the peak area ratio relative to the internal standard, using a calibration curve prepared with known concentrations of homocysteine.[27]

Protocol: In Vitro Model of Hyperhomocysteinemia in Endothelial Cells

This protocol details a method for inducing a state of hyperhomocysteinemia in cultured endothelial cells to study its downstream cellular effects.[28]

Methodology:

-

Cell Culture: Culture Human Aortic Endothelial Cells (HAEC) in appropriate media (e.g., M199 medium with 20% fetal calf serum, endothelial cell growth supplement, and heparin) until they reach approximately 80% confluency.[28] Use cells from a low passage number (e.g., passage 6) for experiments.[28]

-

Treatment Preparation: Prepare a stock solution of L-homocysteine in serum-free culture medium. The final concentration used to mimic severe hyperhomocysteinemia is typically 500 µM.[28] Prepare a control medium without added homocysteine.

-

Induction: Remove the standard growth medium from the cultured cells. Wash the cells once with phosphate-buffered saline (PBS).

-

Exposure: Add the homocysteine-containing medium (treatment group) or the control medium to the cells.

-

Incubation: Incubate the cells for the desired duration. A common time point to observe significant changes in gene expression and metabolic profiles is 48 hours.[28]

-

Downstream Analysis: Following incubation, harvest the cells for analysis. This can include:

-

RNA/Protein Extraction: Lyse cells to extract total RNA for gene expression analysis (e.g., qPCR, microarray) or protein for Western blotting or proteomics.

-

Metabolite Extraction: Extract metabolites for analysis by LC-MS/MS or other metabolomic techniques.

-

Functional Assays: Perform assays to measure oxidative stress (e.g., ROS production), cell proliferation, apoptosis, or inflammatory marker secretion into the medium.

-

Protocol: Cystathionine β-Synthase (CBS) Activity Assay

This protocol outlines a fluorometric assay for measuring CBS activity, often available as a commercial kit. The principle involves the CBS-catalyzed production of H₂S, which then reacts with a probe to generate a fluorescent signal.

Methodology:

-

Sample Preparation: Prepare cell or tissue lysates by homogenizing in an assay buffer provided with the kit. Centrifuge to remove insoluble material and collect the supernatant. Determine the protein concentration of the lysate.

-

Standard Curve: Prepare a standard curve using a supplied H₂S or other fluorescent standard to correlate fluorescence units with product concentration.

-

Reaction Setup: On a 96-well microplate, add lysate samples (e.g., 20 µg protein), a positive control (purified CBS enzyme), and a negative control (lysate with no substrates).

-

Reaction Initiation: Prepare a reaction mix containing the substrates (cysteine and homocysteine) and the fluorescent probe. Add this mix to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate wavelengths (e.g., Ex/Em = 368/460 nm).

-

Calculation: Subtract the background reading from all samples. Calculate the CBS activity based on the fluorescence signal generated over time, normalized to the amount of protein in the sample, using the standard curve. Activity is typically expressed in mU/mg of protein.

References

- 1. Intracellular S-adenosylhomocysteine concentrations predict global DNA hypomethylation in tissues of methyl-deficient cystathionine beta-synthase heterozygous mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reaction mechanism and regulation of cystathionine beta-synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Assays for Methylenetetrahydrofolate Reductase Polymorphisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Kinetics of the yeast cystathionine beta-synthase forward and reverse reactions: continuous assays and the equilibrium constant for the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biocat.com [biocat.com]

- 8. qiagen.com [qiagen.com]

- 9. digitalcommons.odu.edu [digitalcommons.odu.edu]

- 10. plexusdx.com [plexusdx.com]

- 11. bioactiva.com [bioactiva.com]

- 12. Kinetic and thermodynamic characterization of the common polymorphic variants of human methionine synthase reductase. | Semantic Scholar [semanticscholar.org]

- 13. Kinetic stability of cystathionine beta-synthase can be modulated by structural analogs of S-adenosylmethionine: Potential approach to pharmacological chaperone therapy for homocystinuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A continuous spectrophotometric assay for human cystathionine beta-synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Determination of plasma total homocysteine and cysteine using HPLC with fluorescence detection and an ammonium 7-fluoro-2, 1, 3-benzoxadiazole-4-sulphonate (SBD-F) derivatization protocol optimized for antioxidant concentration, derivatization reagent concentration, temperature and matrix pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. Induction of hyperhomocysteinemia models vascular dementia by induction of cerebral microhemorrhages and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Measurement of plasma and intracellular S-adenosylmethionine and S-adenosylhomocysteine utilizing coulometric electrochemical detection: alterations with plasma homocysteine and pyridoxal 5'-phosphate concentrations. | Sigma-Aldrich [merckmillipore.com]

- 21. reddit.com [reddit.com]

- 22. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 23. savemyexams.com [savemyexams.com]

- 24. tutorchase.com [tutorchase.com]

- 25. Structure of full-length cobalamin-dependent methionine synthase and cofactor loading captured in crystallo - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. frontierspartnerships.org [frontierspartnerships.org]

- 28. Molecular processes mediating hyperhomocysteinemia-induced metabolic reprogramming, redox regulation and growth inhibition in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

DL-Homocystine Stability and Storage: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for DL-Homocystine. The information is intended to assist researchers, scientists, and drug development professionals in ensuring the integrity and reliability of this compound in their studies. The guide covers chemical properties, storage recommendations, potential degradation pathways, and outlines experimental protocols for stability assessment.

Chemical and Physical Properties of DL-Homocystine

DL-Homocystine is the oxidized dimer of the amino acid homocysteine. Understanding its fundamental properties is crucial for its proper handling and storage.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆N₂O₄S₂ | [1] |

| Molecular Weight | 268.35 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | >300 °C | [2] |

| Solubility | Soluble in 1N HCl (approx. 10 mg/ml)[1], slightly soluble in water, acetonitrile, and 0.1-1 mg/ml in hydrochloric acid.[3] | [1][3] |

| CAS Number | 870-93-9 | [2] |

Recommended Storage Conditions and Stability

Proper storage is essential to maintain the stability of DL-Homocystine. The following table summarizes the recommended storage conditions based on available data.

| Form | Storage Temperature | Duration | Packaging |

| Solid (Powder) | -20°C | ≥ 4 years | Tightly sealed container, protected from light and moisture. |

| In Solvent | -80°C | Up to 1 year | Purged with an inert gas. |

| Aqueous Solutions | Not recommended for more than one day | N/A | N/A |

Note: For deuterated DL-Homocystine (DL-Homocystine-d8), storage at room temperature away from light and moisture has been suggested for the solid form.[3] However, for non-deuterated DL-Homocystine, refrigerated or frozen conditions are consistently recommended.

Forced Degradation and Stability Indicating Studies

Forced degradation studies are critical for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing. The goal is to achieve 5-20% degradation to identify potential degradation products and pathways.

Illustrative Quantitative Stability Data

The following tables present illustrative data from hypothetical forced degradation studies on DL-Homocystine. This data is based on general principles of amino acid degradation and is intended to serve as a template for experimental design and data presentation.

Table 3.1.1: Hydrolytic Stability of DL-Homocystine (1 mg/mL solution) at 60°C

| Condition | Time (hours) | DL-Homocystine Remaining (%) | Major Degradants Observed |

| 0.1 M HCl | 0 | 100 | - |

| 24 | 95.2 | Homocysteine | |

| 48 | 90.5 | Homocysteine, Minor unknowns | |

| 72 | 85.1 | Homocysteine, Minor unknowns | |

| Purified Water | 0 | 100 | - |

| 24 | 99.1 | Trace Homocysteine | |

| 48 | 98.3 | Trace Homocysteine | |

| 72 | 97.5 | Trace Homocysteine | |

| 0.1 M NaOH | 0 | 100 | - |

| 24 | 88.4 | Homocysteine, Sulfur-containing byproducts | |

| 48 | 75.9 | Homocysteine, Sulfur-containing byproducts | |

| 72 | 62.3 | Homocysteine, Sulfur-containing byproducts |

Table 3.1.2: Oxidative Stability of DL-Homocystine (1 mg/mL solution) at Room Temperature

| Condition | Time (hours) | DL-Homocystine Remaining (%) | Major Degradants Observed |

| 3% H₂O₂ | 0 | 100 | - |

| 8 | 85.7 | Homocysteine sulfinic acid, Homocysteic acid | |

| 24 | 68.2 | Homocysteine sulfinic acid, Homocysteic acid | |

| 48 | 45.1 | Homocysteine sulfinic acid, Homocysteic acid |

Table 3.1.3: Photostability of DL-Homocystine (Solid) under ICH Q1B Conditions

| Condition | Duration | DL-Homocystine Remaining (%) | Degradants Observed |

| Overall illumination ≥ 1.2 million lux hours and integrated near UV energy ≥ 200 watt hours/m² | 7 days | 98.5 | Trace oxidative degradants |

Table 3.1.4: Thermal Stability of DL-Homocystine (Solid) at 70°C / 75% RH

| Condition | Time (days) | DL-Homocystine Remaining (%) | Degradants Observed |

| 70°C / 75% RH | 0 | 100 | - |

| 7 | 99.0 | Trace impurities | |

| 14 | 97.8 | Trace impurities | |

| 28 | 95.5 | Trace impurities |

Potential Chemical Degradation Pathways

Based on the chemistry of disulfide bonds and amino acids, the following degradation pathways can be postulated for DL-Homocystine under stress conditions.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of DL-Homocystine.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate DL-Homocystine from its potential degradation products.

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

-

Gradient Program:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 50% A, 50% B

-

25-30 min: Hold at 50% A, 50% B

-

30-35 min: Return to 95% A, 5% B

-

35-40 min: Re-equilibration

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

Sample Preparation: Dissolve DL-Homocystine in a suitable solvent (e.g., water with minimal acid) to a concentration of 1 mg/mL.

Forced Degradation Protocols

5.2.1. Hydrolytic Degradation:

-

Prepare 1 mg/mL solutions of DL-Homocystine in 0.1 M HCl, purified water, and 0.1 M NaOH.

-

Incubate the solutions at 60°C.

-

Withdraw aliquots at 0, 24, 48, and 72 hours.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by the stability-indicating HPLC method.

5.2.2. Oxidative Degradation:

-

Prepare a 1 mg/mL solution of DL-Homocystine in a 3% hydrogen peroxide solution.

-

Store the solution at room temperature, protected from light.

-

Withdraw aliquots at 0, 8, 24, and 48 hours.

-

Analyze the samples by the stability-indicating HPLC method.

5.2.3. Photodegradation:

-

Expose a thin layer of solid DL-Homocystine to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m², as per ICH Q1B guidelines.

-

A control sample should be stored in the dark under the same temperature and humidity conditions.

-

After the exposure period, dissolve the samples and analyze by the stability-indicating HPLC method.

5.2.4. Thermal Degradation:

-

Place solid DL-Homocystine in a stability chamber at 70°C and 75% relative humidity.

-

Withdraw samples at 0, 7, 14, and 28 days.

-

Dissolve the samples and analyze by the stability-indicating HPLC method.

Conclusion

DL-Homocystine is a relatively stable compound when stored as a solid at -20°C, protected from light and moisture. In solution, it is susceptible to degradation, particularly under basic and oxidative conditions. The primary degradation product under hydrolytic stress is likely homocysteine, while oxidative stress can lead to the formation of various oxidized sulfur species. For research and drug development purposes, it is crucial to adhere to the recommended storage conditions and to employ validated stability-indicating analytical methods to ensure the quality and integrity of DL-Homocystine. The provided experimental protocols and illustrative data serve as a guide for designing and executing comprehensive stability studies.

References

Solubility of DL-Homocystine: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the solubility of DL-Homocystine in various solvents. Designed for researchers, scientists, and professionals in drug development, this document consolidates available quantitative data, outlines detailed experimental methodologies for solubility determination, and presents visual workflows to elucidate the processes involved.

Quantitative Solubility Data

The solubility of DL-Homocystine is highly dependent on the solvent system and physical conditions such as pH, temperature, and the use of physical methods like sonication. The following table summarizes the available quantitative solubility data.

| Solvent System | Temperature | Concentration | Conditions / Remarks | Citation(s) |

| Aqueous Solutions | ||||

| Water | 25 °C | 0.2 mg/mL (0.2 g/L) | Neutral pH. | [1] |

| Water | Not Specified | 10 mg/mL | pH adjusted to 11 with NaOH; requires ultrasonication. | [2] |

| Water | Not Specified | 5 mg/mL | pH adjusted to 11 with NaOH; sonication is recommended. | [3] |

| 1N Hydrochloric Acid (HCl) | Not Specified | ~10 mg/mL | Acidic conditions significantly increase solubility. | [4][5] |

| Organic Solvents | ||||

| Dimethyl Sulfoxide (DMSO) | Not Specified | 4 mg/mL | Sonication is recommended. | |

| Deuterated Analogs | ||||

| Water | Not Specified | 0.1 - 1 mg/mL | For DL-Homocystine-d8 (deuterated). | [6] |

| Acetonitrile | Not Specified | 0.1 - 1 mg/mL | For DL-Homocystine-d8 (deuterated); slightly soluble. | [6] |

| Hydrochloric Acid | Not Specified | 0.1 - 1 mg/mL | For DL-Homocystine-d8 (deuterated); slightly soluble. | [6] |

It is important to note that while extensive solubility data for the derivative DL-Homocysteine thiolactone hydrochloride in various organic solvents (methanol, ethanol, acetonitrile, etc.) is available, similar comprehensive studies for DL-Homocystine itself are not as prevalent in the reviewed literature.[7][8]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for various research and development applications. The following sections describe a standard methodology and a specific analytical technique for quantifying dissolved DL-Homocystine.

General Experimental Protocol: Isothermal Equilibrium Method

A widely accepted method for determining the equilibrium solubility of a compound is the isothermal shake-flask or gravimetric method. This protocol involves achieving a saturated solution at a constant temperature and then quantifying the solute concentration in the supernatant.

Methodology:

-

Sample Preparation: An excess amount of solid DL-Homocystine is added to a known volume or mass of the selected solvent in a sealed container (e.g., a glass vial or flask).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a sufficient period to ensure equilibrium is reached. This duration can range from several hours to days, depending on the solvent and the compound's dissolution rate.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to settle. The undissolved solid is then separated from the saturated solution (supernatant) by centrifugation at high speed or by filtration using a fine-pored syringe filter (e.g., 0.22 µm). This step must be performed carefully to avoid temperature changes that could alter the solubility.

-

Quantification: A precise volume or mass of the clear supernatant is carefully removed. The solvent is evaporated under controlled conditions (e.g., using a vacuum oven or nitrogen stream). The mass of the remaining solid residue (the dissolved DL-Homocystine) is then accurately measured.

-

Calculation: The solubility is calculated based on the mass of the residue and the initial volume or mass of the solvent used.

For volatile solutes or when gravimetric analysis is not suitable, the concentration of DL-Homocystine in the supernatant is determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Quantification by LC-MS/MS

Modern analytical methods provide high sensitivity and specificity for quantifying solutes. LC-MS/MS is a powerful technique for determining the concentration of DL-Homocystine in saturated solutions, especially at low levels.

Methodology:

-

Sample Preparation: A precisely measured aliquot of the saturated supernatant (obtained from the protocol in 2.1) is diluted with an appropriate solvent.

-

Internal Standard Spiking: A known concentration of a stable isotope-labeled internal standard, such as DL-Homocystine-d8, is added to the diluted sample. This standard helps to correct for variations in sample preparation and instrument response.

-

Reduction Step (Optional but Common): Since mass spectrometry often analyzes the monomeric form, a reduction step is typically employed to break the disulfide bond of homocystine to form two molecules of homocysteine. This is often achieved by adding a reducing agent like dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

-

Chromatographic Separation: The prepared sample is injected into an HPLC system. A reversed-phase column (e.g., C18) is commonly used to separate the analyte (homocysteine) from other potential components in the sample matrix.

-

Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a tandem mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both the analyte and the internal standard (Multiple Reaction Monitoring or MRM mode), ensuring highly selective and sensitive detection.

-

Quantification: The concentration of DL-Homocystine in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of DL-Homocystine.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: General workflow for experimental solubility determination.

Caption: Workflow for quantification via LC-MS/MS.

References

- 1. DL-Homocystine | 462-10-2 | MOLNOVA [molnova.com]

- 2. molnova.com [molnova.com]

- 3. ukisotope.com [ukisotope.com]

- 4. DL-Homocystine | F. nucleatum | mutagen | TargetMol [targetmol.com]

- 5. mdpi.com [mdpi.com]

- 6. betaine replaced methionine: Topics by Science.gov [science.gov]

- 7. DL-HOMOCYSTEINE-3,3,4,4-D4 | 416845-90-4 [chemicalbook.com]

- 8. jtnrs.com [jtnrs.com]

DL-Homocystine: An In-depth Technical Guide on the Oxidized Dimer of Homocysteine

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Homocystine, the oxidized disulfide dimer of the amino acid homocysteine, has garnered significant attention in the scientific community due to its close association with hyperhomocysteinemia, a metabolic condition linked to a spectrum of pathologies, including cardiovascular and neurodegenerative diseases. While much of the research focus has been on its reduced counterpart, homocysteine, understanding the properties, biological effects, and analytical methodologies for DL-Homocystine is crucial for a comprehensive assessment of its role in health and disease. This technical guide provides an in-depth overview of DL-Homocystine, encompassing its physicochemical properties, metabolic context, and the signaling pathways it influences. Detailed experimental protocols for its quantification and the assessment of its cellular effects are provided, alongside curated quantitative data to support researchers in their investigations. Furthermore, this guide explores the relevance of DL-Homocystine in the realm of drug development, from preclinical safety assessments to its potential as a biomarker.

Introduction: The Homocysteine-Homocystine Axis

Homocysteine is a sulfur-containing, non-proteinogenic amino acid synthesized from the essential amino acid methionine.[1] In biological systems, homocysteine exists in various forms: a reduced form (Hcy-SH), an oxidized disulfide form as a dimer (homocystine, Hcy-S-S-Hcy), and mixed disulfides with other thiols like cysteine.[2] DL-Homocystine represents the racemic mixture of this oxidized dimer. The equilibrium between homocysteine and homocystine is a critical aspect of cellular redox homeostasis. Under conditions of oxidative stress, the formation of homocystine is favored.[3] Elevated levels of total homocysteine (the sum of all its forms), a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for various diseases.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of DL-Homocystine and its reduced form, DL-Homocysteine, is fundamental for designing and interpreting experimental studies.

| Property | DL-Homocystine | DL-Homocysteine | Reference(s) |

| Molecular Formula | C8H16N2O4S2 | C4H9NO2S | [5][6] |

| Molecular Weight | 268.35 g/mol | 135.18 g/mol | [5][6] |

| CAS Number | 870-93-9 | 454-29-5 | [5][6] |

| Appearance | White to off-white powder | White crystalline powder | [5][7] |

| Melting Point | >300 °C | 232-233 °C (decomposes) | [5][7] |

| Solubility | Slightly soluble in water; soluble in 1N HCl | Soluble in water | [7][8] |

| pKa | Data not readily available | pKa1 (COOH) ≈ 2.2, pKa2 (NH3+) ≈ 8.9, pKa3 (SH) ≈ 10.0 | [9] |

Metabolic Pathways and Regulation

Homocysteine metabolism is primarily governed by two key pathways: the methionine cycle (remethylation) and the transsulfuration pathway. These pathways are crucial for maintaining physiological homocysteine levels and are dependent on several B vitamins as cofactors.

The Methionine Cycle (Remethylation)

In this pathway, homocysteine is remethylated to form methionine. This process is catalyzed by methionine synthase, which requires vitamin B12 (cobalamin) as a cofactor and utilizes 5-methyltetrahydrofolate (the active form of folate, vitamin B9) as a methyl donor. An alternative remethylation pathway, primarily in the liver and kidneys, is catalyzed by betaine-homocysteine methyltransferase (BHMT), which uses betaine as the methyl donor.[10]

The Transsulfuration Pathway

When methionine levels are sufficient, homocysteine is irreversibly catabolized via the transsulfuration pathway. This pathway involves the condensation of homocysteine with serine to form cystathionine, a reaction catalyzed by the vitamin B6-dependent enzyme cystathionine β-synthase (CBS). Cystathionine is then hydrolyzed by another vitamin B6-dependent enzyme, cystathionine γ-lyase (CSE), to produce cysteine, α-ketobutyrate, and ammonia. Cysteine is a precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).[10]

Figure 1. Overview of Homocysteine Metabolism.

Signaling Pathways Modulated by DL-Homocystine

Elevated levels of homocysteine and by extension, homocystine, can induce cellular stress and activate various signaling pathways, contributing to cellular dysfunction and pathology.

Nrf2-Mediated Antioxidant Response

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Oxidative stress, as induced by DL-Homocystine, leads to the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, upregulating their expression and thereby enhancing the cell's antioxidant capacity.[11][12]

Figure 2. Nrf2-Mediated Antioxidant Response to DL-Homocystine.

JNK-Mediated Stress Response

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the cellular response to various stressors, including oxidative stress. Homocysteine-induced ROS can activate the JNK signaling cascade, which can have dual outcomes: promoting cell survival or inducing apoptosis, depending on the cellular context and the duration and intensity of the stress.[1]

Figure 3. JNK-Mediated Stress Response to DL-Homocystine.

Quantitative Data on Biological Effects

The following tables summarize quantitative data on the effects of DL-Homocysteine on various cellular parameters, providing a valuable resource for researchers.

Table 1: Effects of DL-Homocysteine on Cell Viability

| Cell Type | Homocysteine Concentration | Treatment Duration | Effect on Cell Viability | Reference(s) |

| Human Endothelial Cells | 40 µM | 5 days | 35% reduction | [1] |

| Human Endothelial Cells | 80 µM | 5 days | 80% reduction | [1] |

| Human Coronary Artery Endothelial Cells | 100 µM | 48 hours | No significant change | [1] |

| Primary Hepatocytes | 0.1, 0.25, 0.5, 1 mM | Not specified | 10%, 23%, 39%, 51% decrease in proliferation | [1] |

| HepG2 (Hepatoma) | 0.1, 0.25, 0.5, 1 mM | 7 days | 11%, 19%, 35%, 52% reduction in cell number | [1] |

| Astrocytes | 50 µM | 48 hours | Slight, non-significant decrease | [1] |

| Microglia | 50 µM | 96 hours | Significant increase | [13] |

| Neuronal Cells | 10 µM | 6 days | Neurotoxic damage observed | [1] |

| Human Glial Cells | ~50 µM | Not specified | Induced cell death | [7] |

Table 2: Effects of DL-Homocysteine on Oxidative Stress Markers

| Cell Type | Homocysteine Concentration | Treatment Duration | Oxidative Stress Marker | Effect | Reference(s) | |---|---|---|---|---| | Microvascular Endothelial Cells | 40 µM | 24 hours | Reactive Oxygen Species (ROS) | Increased generation |[14] | | Microvascular Endothelial Cells | 40 µM | 24 hours | NADPH Oxidase mRNA | Increased expression |[14] | | Microvascular Endothelial Cells | 40 µM | 24 hours | Thioredoxin mRNA | Decreased expression |[14] | | Human Endothelial Cells | 0.5 mM | 8 hours | Endothelin-1 (ET-1) Production | -36.2% change from control |[15] | | Human Endothelial Cells | 1.0 mM | 8 hours | Endothelin-1 (ET-1) Production | -41.5% change from control |[15] | | Isolated Rat Heart | 10 µM | Not specified | TBARS, NO2, O2-, H2O2 | No significant change |[16] |

Experimental Protocols

This section provides detailed methodologies for the analysis of DL-Homocystine and the assessment of its cellular effects.

Quantification of DL-Homocystine in Biological Samples

The quantification of DL-Homocystine typically involves a two-step process: reduction of the disulfide bond to yield homocysteine, followed by the detection of total homocysteine.

6.1.1. High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This is a widely used and robust method for the quantification of total homocysteine.

-

Sample Preparation:

-

Collect blood samples in EDTA-containing tubes and immediately place on ice.

-

Centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

-

To 100 µL of plasma, add 10 µL of a reducing agent such as 10% tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to reduce homocystine to homocysteine. Incubate for 30 minutes at room temperature.[17][18]

-

Precipitate proteins by adding 100 µL of 10% trichloroacetic acid (TCA) containing 1 mM EDTA. Vortex and centrifuge at 10,000 x g for 10 minutes.[17]

-

Transfer the supernatant to a new tube.

-

-

Derivatization:

-

To 50 µL of the supernatant, add 10 µL of 1.55 M NaOH, 125 µL of 0.125 M borate buffer (pH 9.5) with 4 mM EDTA, and 50 µL of a fluorescent labeling agent such as ammonium 7-fluorobenzo-2-oxa-1,3-diazole-4-sulfonate (SBD-F) (1 mg/mL in borate buffer).[17]

-

Incubate the mixture at 60°C for 60 minutes in the dark.

-

Cool the samples on ice before injection into the HPLC system.

-

-

HPLC Analysis:

-

Use a C18 reversed-phase column.

-

Employ an isocratic or gradient elution with a mobile phase typically consisting of a phosphate buffer and an organic modifier like acetonitrile.

-

Set the fluorescence detector to an excitation wavelength of 385 nm and an emission wavelength of 515 nm for SBD-F derivatives.[17]

-

Quantify the homocysteine peak by comparing its area to a standard curve prepared with known concentrations of homocysteine.

-

6.1.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity for homocysteine quantification.

-

Sample Preparation and Reduction:

-

Derivatization:

-

Derivatize the sample to make it volatile for GC analysis. A common method is to form a bis-tert-butyldimethylsilyl derivative.[17]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable capillary column for separation.

-

Monitor specific ions for homocysteine and the internal standard in the mass spectrometer.

-

Quantify based on the ratio of the peak areas of the analyte to the internal standard.

-

6.1.3. Enzymatic Assays

Commercially available enzymatic assay kits provide a convenient and high-throughput method for total homocysteine measurement. These assays typically involve a reduction step followed by an enzymatic reaction that produces a detectable signal (colorimetric or fluorometric). The general principle involves the conversion of homocysteine to S-adenosylhomocysteine (SAH), which is then measured.[8]

Assessment of DL-Homocystine-Induced Cellular Effects

6.2.1. Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Seed cells in a 96-well plate and treat with various concentrations of DL-Homocystine for the desired duration.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

-

LDH Assay: This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, indicating cytotoxicity.

-

After treating cells with DL-Homocystine, collect the cell culture supernatant.

-

Use a commercial LDH cytotoxicity assay kit to measure the LDH activity in the supernatant according to the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength.

-

6.2.2. Measurement of Oxidative Stress

-

Reactive Oxygen Species (ROS) Detection: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is commonly used to measure intracellular ROS.

-

Treat cells with DL-Homocystine.

-

Incubate the cells with DCFH-DA solution (typically 10 µM) for 30 minutes at 37°C in the dark.

-

DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Wash the cells to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer (excitation ~485 nm, emission ~530 nm).[1]

-

Experimental Workflow Diagram

Figure 4. General Experimental Workflow for Investigating DL-Homocystine Effects.

Relevance in Drug Development

DL-Homocystine and the broader homocysteine metabolism are of significant interest in drug development for several reasons:

-

Biomarker of Disease and Drug Efficacy: Elevated homocysteine levels are a biomarker for various diseases. In clinical trials, monitoring homocysteine levels can be an indicator of disease progression or a pharmacodynamic marker of drug efficacy, particularly for therapies targeting metabolic or cardiovascular diseases.

-

Safety Pharmacology and Drug-Induced Hyperhomocysteinemia: Certain drugs can interfere with homocysteine metabolism, leading to elevated levels. For example, some medications can affect the absorption or function of B vitamins, which are essential cofactors for homocysteine-metabolizing enzymes.[19] Therefore, assessing the potential of new drug candidates to induce hyperhomocysteinemia is an important consideration in preclinical safety and toxicology studies.

-

Therapeutic Target: The enzymes involved in homocysteine metabolism, such as MTHFR and CBS, are potential targets for therapeutic intervention. Modulating the activity of these enzymes could be a strategy for managing hyperhomocysteinemia and its associated pathologies.

-

Drug Metabolism: While not a primary drug-metabolizing enzyme system, the methylation reactions in the methionine cycle are crucial for the metabolism and clearance of some drugs. Alterations in homocysteine metabolism could potentially impact these processes.

Conclusion